Sativene

説明

Isolation Sources and Biological Context

Sativene has been isolated from a variety of natural sources, demonstrating its presence across different kingdoms of life.

Fungal Origin (e.g., Helminthosporium sativum, Fusarium graminearum)

This compound was first isolated from the mold Helminthosporium sativum. evitachem.comchegg.comoup.comresearchgate.net This fungus, also known by synonyms such as Bipolaris sorokiniana and Drechslera sorokiniana, is a plant pathogen. uni-halle.de this compound has been implicated as an intermediate in the biogenesis of fungal toxins like (−)-helminthosporal, also isolated from Helminthosporium sativum. evitachem.commdpi.com

Another fungal source is Fusarium graminearum, an ascomycete fungus known for producing mycotoxins like deoxynivalenol (B1670258) (DON). uni-halle.deresearchgate.net While F. graminearum is primarily associated with trichodiene (B1200196) biosynthesis via the enzyme Tri5, studies exploring the terpenome of this fungus have identified other sesquiterpenes. researchgate.net this compound-type sesquiterpenoids, including seco-sativene, have been reported from Bipolaris species and Cochliobolus species, which are related to Helminthosporium sativum. beilstein-journals.org

This compound has also been detected in other fungi, including Cladosporium cladosporioides and Bipolaris sorokiniana. evitachem.com The fungus Drechslera dematioidea, isolated from a marine red alga, has been found to produce several sesquiterpenoids, including this compound epoxide and isosativenetriol, which are related to this compound. mdpi.com

Plant Origin (e.g., Abies magnifica, Satureja species)

Beyond the fungal kingdom, this compound is also found in plants. It is predominantly present in the essential oils of certain plant species. evitachem.com

Abies magnifica, commonly known as the California red fir, is one such plant source from which this compound has been isolated. evitachem.comoup.comresearchgate.net (+)-Sativene is considered a key intermediate in the synthesis of (+)-cyclothis compound, another sesquiterpenoid found in Abies magnifica. evitachem.com

This compound is also found in species belonging to the genus Satureja, which includes savory herbs. evitachem.com The presence of this compound in the essential oils of these aromatic herbs contributes to their characteristic scent profiles.

Enzymatic Biosynthesis of this compound

The biosynthesis of this compound is a classic example of sesquiterpene formation, proceeding through the cyclization of a linear isoprenoid precursor catalyzed by specific enzymes known as terpene synthases.

This compound Synthase Mechanisms

This compound synthases are the enzymes responsible for catalyzing the formation of the this compound scaffold. These enzymes belong to the larger family of terpene synthases (TPS), which are known for their role in generating the structural diversity of terpenoids. researchgate.netmdpi.com

The reaction catalyzed by (+)-sativene synthase (EC 4.2.3.129), for example, involves the conversion of (2E,6E)-farnesyl diphosphate (B83284) into (+)-sativene and diphosphate. wikipedia.orgexpasy.org

Cyclization of Farnesyl Diphosphate (FPP)

The central step in this compound biosynthesis is the cyclization of farnesyl diphosphate (FPP). mdpi.comguidetopharmacology.orgthegoodscentscompany.comnih.govuni.luuni.lunih.gov FPP is a 15-carbon acyclic isoprenoid precursor that serves as the building block for all sesquiterpenes. wikipedia.org

Terpene synthases initiate the cyclization process by ionizing the pyrophosphate group from FPP, generating a highly reactive carbocation intermediate. mdpi.com This carbocation then undergoes a series of intramolecular rearrangements and cyclization steps within the enzyme's active site, ultimately leading to the formation of the complex polycyclic structure of this compound. Computational studies have explored the carbocation rearrangements involved in the biosynthesis of this compound and related terpenes. thegoodscentscompany.comucdavis.edu

The cyclization of all-trans-FPP ((E,E)-FPP) is a key aspect of this process. lookchem.com The specific folding and positioning of FPP within the active site of the this compound synthase enzyme dictates the regiochemistry and stereochemistry of the cyclization reaction, leading to the characteristic tricyclic structure of this compound.

Role of Specific Sesquiterpene Synthases (e.g., FtTPS)

Specific sesquiterpene synthases are responsible for the biosynthesis of this compound in different organisms. One such enzyme is (+)-sativene synthase, also known as Cop4, isolated from the fungus Coprinus cinereus. wikipedia.orgexpasy.orguniprot.org This enzyme catalyzes the cyclization of (2E,6E)-farnesyl diphosphate to (+)-sativene. wikipedia.orguniprot.org Notably, Cop4 is a versatile cyclase that can produce multiple products from FPP, including germacrene D, beta-copaene, beta-cubebene, (+)-sativene, and cubebol. expasy.orguniprot.org

Recent research has identified and characterized a novel this compound synthase from the cyanobacterium Fischerella thermalis, named FtTPS. researchgate.net This enzyme catalyzes the conversion of FPP to this compound. researchgate.net Studies on FtTPS have determined its optimal pH and temperature for activity, as well as its kinetic parameters (KM and Vmax) for FPP. researchgate.net Heterologous expression of FtTPS in Escherichia coli alongside genes for the mevalonate (B85504) (MVA) pathway, which provides the FPP precursor, has enabled the microbial production of this compound. researchgate.net

Another fungal sesquiterpene cyclase, BipA, identified from a minimal biosynthetic gene cluster, has been shown to be a versatile cyclase producing (-)-sativene as the dominant product, along with (-)-isothis compound (B13803857) and (-)-longifolene (B1226197) as minor products. nih.gov This highlights that different enzymes can catalyze the formation of this compound and related sesquiterpenes.

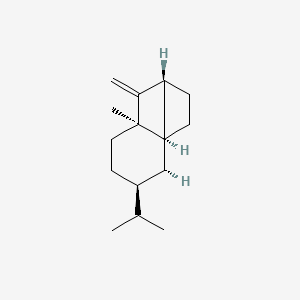

Structure

2D Structure

3D Structure

特性

分子式 |

C15H24 |

|---|---|

分子量 |

204.35 g/mol |

IUPAC名 |

(1S,2R,3R,6R,8R)-6-methyl-7-methylidene-3-propan-2-yltricyclo[4.4.0.02,8]decane |

InChI |

InChI=1S/C15H24/c1-9(2)11-7-8-15(4)10(3)12-5-6-13(15)14(11)12/h9,11-14H,3,5-8H2,1-2,4H3/t11-,12+,13+,14-,15+/m1/s1 |

InChIキー |

VOBBUADSYROGAT-FQKPHLNHSA-N |

異性体SMILES |

CC(C)[C@H]1CC[C@@]2([C@@H]3[C@H]1[C@H](C2=C)CC3)C |

正規SMILES |

CC(C)C1CCC2(C3C1C(C2=C)CC3)C |

同義語 |

sativene |

製品の起源 |

United States |

Natural Occurrence and Biosynthetic Pathways of Sativene

Enzymatic Biosynthesis of Sativene

Cyclization of Farnesyl Diphosphate (B83284) (FPP)

Carbocationic Rearrangement Pathways in Primary Biosynthesis

The formation of the complex multicyclic structure of this compound from the linear FPP involves a series of enzyme-catalyzed cyclization and rearrangement reactions that proceed through carbocationic intermediates. researchgate.netresearchgate.netnih.gov Terpene synthases play a crucial role in initiating this cascade by ionizing the diphosphate leaving group of FPP, generating a carbocation. ucdavis.edu This highly reactive intermediate then undergoes a series of intramolecular reactions, including cyclizations, hydride shifts, and alkyl shifts, guided by the enzyme's active site. mpg.deresearchgate.net

Computational studies have been employed to elucidate the intricate carbocationic rearrangement pathways leading to various sesquiterpenes, including this compound and its isomers like cyclothis compound, α-ylangene, and β-ylangene. researchgate.netnih.gov These studies suggest that this compound and ylangene (B227469) might arise from a common bicyclic intermediate. nih.gov The potential energy profiles of these pathways are often described as relatively flat, indicating that while the enzyme guides the process, the inherent reactivity of the substrate and the stability of the transient carbocations also play significant roles. nih.govresearchgate.net Subtle differences in the carbocation rearrangements can lead to the formation of different terpene skeletons. researchgate.netrsc.org

Biosynthetic Derivatization Pathways

Following the initial cyclization to form the this compound skeleton, further structural diversity is achieved through various enzymatic derivatization pathways. These modifications can include oxidation, reduction, and other transformations, often catalyzed by dedicated enzymes or enzyme cascades.

Oxidative Conversion to Seco-Sativene and Analogues

One significant derivatization pathway involves the oxidative cleavage of the this compound skeleton, leading to the formation of seco-sativene and a family of related compounds. figshare.comnih.govacs.org Seco-sativenes are characterized by a bicyclo[3.2.1]octane core, distinct from the tricyclic structure of this compound. nih.govacs.org This oxidative conversion is catalyzed by enzymes such as cytochrome P450 monooxygenases. nih.govresearchgate.net

Research has identified a specific three-enzyme cassette in fungi responsible for the biosynthesis of this compound and its subsequent oxidative conversion to seco-sativene. figshare.comnih.govacs.org Within this cassette, a cytochrome P450 enzyme, designated SatB, catalyzes the dihydroxylation at the C14-C15 positions of this compound, followed by cleavage of the C-C bond. figshare.comnih.govacs.org This oxidative cleavage is a key step in generating the seco-sativene skeleton. figshare.comnih.gov Over 40 seco-sativene analogues with diverse post-modifications have been isolated from various fungi, highlighting the extent of derivatization that can occur after the initial this compound formation. researchgate.netacs.orgnih.gov

Reductase-Mediated Transformations (e.g., SatC)

Reductase enzymes also play a role in the biosynthetic derivatization of this compound and its intermediates. acs.orgresearchgate.net In the context of seco-sativene biosynthesis, following the oxidative cleavage catalyzed by SatB, a reductase enzyme, SatC, is involved. figshare.comnih.govacs.org SatC regioselectively reduces the aldehyde group at the C14 position and mediates the closure of a hemiacetal ring, leading to the formation of prehelminthosporol, a seco-sativene analogue. figshare.comnih.govacs.org This highlights the role of reductases in modifying functional groups introduced during oxidative steps and shaping the final structure of seco-sativene analogues.

Enzyme Cascades and Multi-Enzyme Cassettes (e.g., SatA, SatB, SatC)

The biosynthesis of this compound and its derivatives often involves coordinated action of multiple enzymes operating in a cascade or organized within multi-enzyme cassettes. acs.orgresearchgate.net The recently identified three-enzyme cassette in fungi responsible for seco-sativene biosynthesis provides a clear example. figshare.comnih.govacs.org This cassette comprises:

SatA: A terpene cyclase that catalyzes the cyclization of FPP to form this compound. figshare.comnih.govacs.org

SatB: A cytochrome P450 enzyme responsible for the oxidative cleavage of this compound. figshare.comnih.govacs.org

SatC: A reductase that performs a regioselective reduction and hemiacetal ring closure. figshare.comnih.govacs.org

This collaborative action of SatA, SatB, and SatC demonstrates how a series of enzymatic steps can transform a precursor molecule (FPP) into a complex product (prehelminthosporol) via an intermediate (this compound) and subsequent modifications. nih.govacs.org Such enzyme cassettes facilitate the efficient channeling of intermediates and ensure the accurate execution of sequential reactions in the biosynthetic pathway.

Factors Influencing Biosynthetic Regulation

The production of this compound and its derivatives in organisms is subject to various regulatory mechanisms that control the expression and activity of the enzymes involved in the biosynthetic pathway.

Genetic and Enzymatic Control

Biosynthesis is primarily controlled at the genetic and enzymatic levels. smolecule.comacs.orgscirp.org The genes encoding the terpene synthases (like SatA) and the modifying enzymes (like SatB and SatC) are subject to transcriptional regulation. researchgate.netscirp.org This means that the rate at which these enzymes are produced can be turned up or down in response to internal or external signals. scirp.org

Enzymatic control involves the regulation of the activity of the enzymes themselves. This can occur through various mechanisms, including post-translational modifications, feedback inhibition by pathway products, or regulation by cofactors and metal ions. For instance, the activity and product selectivity of terpene synthases can be influenced by metal cofactors. mpg.de The specific structure of the enzyme's active site also dictates the precise carbocationic rearrangements and cyclizations that occur, thereby controlling the final product profile. wikipedia.org The coordinated transcriptional control of biosynthetic genes, often mediated by transcription factors, is a major mechanism dictating the final levels of secondary metabolites like this compound. scirp.orgfrontiersin.org

Data Table: Key Enzymes in this compound and Seco-Sativene Biosynthesis

| Enzyme | Function in Biosynthesis | Substrate | Product(s) |

| SatA (this compound Synthase) | Cyclization | Farnesyl Diphosphate (FPP) | (+)-Sativene |

| SatB (Cytochrome P450) | Oxidative Cleavage | (+)-Sativene | Dihydroxylated intermediate leading to seco-sativene skeleton |

| SatC (Reductase) | Reduction and Ring Closure | C14 aldehyde intermediate (from SatB activity) | Prehelminthosporol (a seco-sativene analogue) |

Environmental and Biological Stress Responses

This compound and related sesquiterpenoids play significant roles in the interactions between organisms and their environment, particularly in the context of stress responses. Plants and fungi emit volatile organic compounds (VOCs), including terpenoids, which can be produced constitutively or induced in response to various biotic and abiotic stresses. uni.luwikipedia.org These VOCs are integral to defense signaling and communication. wikipedia.org

Research has shown that this compound is produced by the fungal wheat pathogen Fusarium graminearum during plant infection, specifically in response to Fusarium head blight (FHB). uni.luwikipedia.orgmetabolomicsworkbench.org this compound, along with other compounds like Germacrene D, has been consistently associated with FHB infection in different wheat varieties. uni.luwikipedia.org This suggests that this compound emission is a characteristic chemical signature of this particular plant disease. A study investigating VOC profiles from wheat diseases found that this compound was associated with FHB infection, while other VOCs like mellein (B22732) and heptadecanone were linked to Septoria nodorum blotch (SNB). uni.luwikipedia.org

| Wheat Disease | Associated Volatile Compounds |

| Fusarium Head Blight (FHB) | This compound, Germacrene D |

| Septoria Nodorum Blotch (SNB) | Mellein, Heptadecanone |

| Powdery Mildew (PM) | 1-octen-3-ol, 3,5,5-trimethyl-2-hexene |

Table 1: Association of this compound and other volatile compounds with specific wheat diseases. uni.luwikipedia.org

Beyond direct pathogen-produced this compound, plants can also alter their volatile emissions, including sesquiterpenes, in response to stress. These herbivore-induced plant volatiles (HIPVs) can serve as indirect defenses by attracting the natural enemies of herbivores or by priming neighboring plants for enhanced defense responses. uni.luwikipedia.orgfishersci.ca

Studies on belowground interactions in maize have indicated that the emission of root volatile terpenes, including this compound, can change in response to root herbivory by Phyllophaga vetula and interaction with the fungus Trichoderma harzianum. thegoodscentscompany.com this compound was detected in root volatile profiles under specific conditions involving the presence of both the fungus and the herbivore. thegoodscentscompany.com

| Treatment Condition (Maize Roots) | This compound Emission (Relative Abundance) | Beta-caryophyllene Emission (Relative Abundance) | Delta-cadinene Emission (Relative Abundance) |

| Control | nd | nd | nd |

| T. harzianum | 64.57 ± 5.63 | De novo emission observed | De novo emission observed |

| P. vetula | nd | nd | nd |

| T. harzianum + P. vetula | 120.23 ± 13.49 | Increased emission observed | Increased emission observed |

Table 2: Relative abundance of this compound and other sesquiterpenes in maize roots under different stress conditions (nd = not detected). Data adapted from research findings. thegoodscentscompany.com

Chemical Synthesis and Derivatization of Sativene

Synthetic Methodologies and Key Transformations

The construction of sativene's tricyclic framework necessitates the use of a variety of powerful chemical reactions for forming carbon-carbon bonds and constructing the intricate ring systems.

Horner–Wadsworth–Emmons (HWE) Coupling: The HWE reaction is a widely used method for forming carbon-carbon double bonds with high stereoselectivity, typically favoring the E-alkene. wikipedia.org It involves the reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.orgnih.gov In the context of this compound synthesis, this reaction has been utilized for the formation of carbon-carbon bonds in the construction of bicyclic intermediates. A novel HWE-type coupling has also been developed involving nonstabilized β-hydroxy phosphonates. capes.gov.br

Grignard Reactions: Grignard reactions, which involve the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group, are fundamental in carbon-carbon bond formation. masterorganicchemistry.com In a formal synthesis of this compound, a Grignard reaction was employed to introduce the isopropyl group. researchgate.netnih.govacs.orgacs.org However, the steric hindrance around the carbonyl group presented a challenge, with reduction sometimes competing with the desired addition reaction. acs.org The stereochemistry of the addition was predicted to occur from the less hindered face of the molecule. acs.org

Intramolecular Transacetalization: This reaction involves the ring closure of a molecule containing both an acetal (B89532) and a hydroxyl group, typically under the influence of a catalyst. A serendipitous intramolecular transacetalization was discovered during attempts at hydrogenation, leading to the formation of bicyclic ketones structurally related to this compound. acs.org

Free Radical Cyclization: Free radical reactions provide a powerful means of forming cyclic structures. The synthesis of both this compound and copacamphene has been achieved via a key free-radical cyclization step. researchgate.netcapes.gov.bracs.orgresearchsolutions.com This strategy often involves the generation of a radical which then attacks an unsaturated part of the same molecule to form a new ring. princeton.edu These reactions can be highly effective for constructing the complex, fused ring systems found in sesquiterpenes. princeton.edu

Functional Group Interconversions (e.g., Oxidation to oxygenated derivatives, Reduction to saturated forms, Substitution reactions)

Functional group interconversions are fundamental processes in organic synthesis that transform one functional group into another through reactions like oxidation, reduction, or substitution. imperial.ac.uknumberanalytics.com These transformations are crucial for creating derivatives of a parent molecule, such as this compound, to explore structure-activity relationships or to prepare intermediates for more complex syntheses.

Oxidation to Oxygenated Derivatives: The this compound molecule can be oxidized to generate various oxygenated derivatives, including alcohols, ketones, and epoxides. The oxidation of primary and secondary alcohols to aldehydes and ketones is a common transformation. msu.edubyjus.com Common oxidizing agents used for such conversions include chromic acid derivatives like Jones reagent (a solution of sodium dichromate in aqueous sulfuric acid) and pyridinium (B92312) chlorochromate (PCC). msu.edu For this compound specifically, oxidizing agents like potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3) are noted for their ability to introduce oxygen functionalities. The oxidation of secondary alcohols typically yields ketones, and this process is generally conclusive, meaning further oxidation is not readily achieved. byjus.comchemguide.co.uk For example, the Jones' oxidation of alcohol precursors has been utilized to produce related tricyclic ketones. cdnsciencepub.com

Reduction to Saturated Forms: Reduction reactions are employed to convert this compound into its corresponding saturated hydrocarbon form. This is typically achieved through catalytic hydrogenation, where palladium on carbon (Pd/C) serves as a common and effective catalyst for saturating the double bonds within the molecule. The reduction of carbon-carbon double bonds in alkenes to the corresponding alkanes is a standard procedure in organic synthesis, often utilizing a transfer-hydrogenation agent in the presence of a catalyst like Pd/C. organic-chemistry.org

Substitution Reactions: Substitution reactions allow for the introduction of various functional groups into the this compound structure. Halogenation, for instance, can be performed using reagents such as bromine (Br2) or chlorine (Cl2) under controlled conditions. These reactions are often applied to intermediates or derivatives rather than directly to this compound itself. The primary purpose of these substitution reactions is to introduce functional groups that can serve as handles for further chemical elaboration and the synthesis of diverse analogs.

Table 1: Functional Group Interconversion Reactions of this compound

| Reaction Type | Reagents/Conditions | Purpose in Synthesis | Resulting Products |

|---|---|---|---|

| Oxidation | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) | Introduction of oxygen functionalities for derivative synthesis. | Alcohols, ketones, epoxides. |

| Reduction | Catalytic hydrogenation (e.g., Pd/C) | Saturation of double bonds. | Saturated hydrocarbons. |

| Substitution | Halogenation (e.g., Br2, Cl2) | Functional group introduction for further elaboration. | Halogenated compounds. |

Synthesis of this compound Derivatives and Analogues

The core structure of this compound serves as a scaffold for the synthesis of a wide range of derivatives and analogues, which are studied to understand their unique chemical and biological properties.

The synthesis of oxygenated derivatives of this compound is primarily achieved through oxidation reactions. The conversion of secondary alcohols to ketones is a key transformation, often accomplished using chromium-based reagents. msu.edubyjus.comcdnsciencepub.com The formation of aldehydes and ketones from primary and secondary alcohols, respectively, can be mediated by atmospheric oxygen under certain catalytic conditions, offering an environmentally friendly approach. rsc.org Furthermore, alkene epoxidation can be accomplished using reagents like hydrogen peroxide, sometimes in conjunction with alumina, to produce epoxides. scielo.br These oxygenated derivatives, including alcohols, ketones, and epoxides, are significant products derived from the chemical modification of this compound and its precursors.

Seco-sativenes are a notable class of sesquiterpenoids derived from the oxidative conversion of this compound. researchgate.net These compounds are characterized by a unique bicyclo[3.2.1]octane core carbon skeleton, which points to an unusual biosynthetic pathway. researchgate.netnih.gov To date, at least 40 seco-sativene analogues with various post-modifications have been isolated from different fungi. nih.gov Research has led to the purification of a series of these compounds, including known analogues such as helminthosporic acid, drechslerine A, drechslerine B, helminthosporol, and isosativenediol, from fungi like Cochliobolus sativus. researchgate.net While some seco-sativene analogues exhibit phytotoxic effects, others have been identified as plant growth promoters, though the specific structure-activity relationships are not yet fully understood. researchgate.netnih.gov

The synthesis of sesquiterpenes like this compound presents an intriguing stereochemical puzzle. kogistate.gov.ng The total synthesis of this compound requires precise control over its stereochemistry, with crystallographic data often being used to confirm the stereochemical assignments of key intermediates. Theoretical studies using quantum chemical calculations have been conducted to explore the complex carbocationic rearrangement pathways that lead to this compound and other related sesquiterpenes, providing insight into the formation of different stereochemical possibilities. researchgate.net

Distinguishing between enantiomers—molecules that are mirror images of each other—is a significant challenge in analytical chemistry. mpg.de Comprehensive stereochemical structure-activity relationship (S-SAR) studies are crucial for understanding how the specific spatial arrangement of atoms affects a molecule's properties. nih.gov Such studies require an asymmetric synthetic approach to produce different stereoisomers, which can then be evaluated to map the structural space of a target, such as an enzyme active site. nih.gov While specific enantiomeric studies on this compound derivatives are specialized, the principles of S-SAR are broadly applicable to understanding the biological relevance of its stereochemical variants. nih.gov

Seco-Sativene Analogues and Structurally Related Sesquiterpenoids

Optimization and Efficiency in this compound Chemical Synthesis

Improving the efficiency of chemical syntheses is a central goal in organic chemistry, focusing on increasing reaction yields, reducing the number of steps, and employing milder, more selective conditions. scielo.br

In addition to traditional chemical synthesis, biosynthetic approaches offer a promising alternative. An engineered E. coli strain containing a novel this compound synthase from Fischerella thermalis and genes from the heterologous mevalonate (B85504) (MVA) pathway was able to produce this compound at a yield of 24 mg/L after 96 hours of cultivation. researchgate.net This demonstrates the potential of metabolic engineering and enzymatic synthesis as a highly stereoselective and potentially scalable method for producing this compound.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (+)-Sativene |

| Alcohols |

| Aldehydes |

| Alkanes |

| Alkenes |

| Bromine |

| Carbon dioxide |

| Carbon trioxide |

| Carboxylic Acids |

| Chlorine |

| Chromium trioxide |

| Drechslerine A |

| Drechslerine B |

| Epoxides |

| Helminthosporic acid |

| Helminthosporol |

| Hydrogen peroxide |

| Isosativenediol |

| Jones reagent |

| Ketones |

| Palladium on carbon (Pd/C) |

| Potassium permanganate |

| Pyridinium chlorochromate (PCC) |

| Seco-Sativene |

| Sodium dichromate |

Stereocontrol and Enantioselectivity in Synthetic Routes

The intricate tricyclic framework of this compound, featuring multiple stereocenters, presents a significant challenge in its total synthesis. Consequently, the development of stereocontrolled and enantioselective routes has been a primary focus of synthetic efforts. Early approaches often resulted in racemic mixtures, but subsequent research has yielded sophisticated strategies to control the absolute and relative stereochemistry of the molecule.

A variety of key reactions have been employed to achieve stereocontrol in this compound synthesis. These include intramolecular cyclizations, the Diels-Alder reaction, and ionic hydrogenation. nih.govacs.orgoup.com For instance, a formal synthesis of racemic this compound was accomplished starting from the commercially available racemic Wieland-Miescher ketone, utilizing key steps like intramolecular cyclization and ionic hydrogenation to establish the required stereocenters. nih.govacs.org Another approach employed a high-pressure Diels-Alder reaction to construct the bicyclic core of this compound. oup.com

Enantioselective synthesis, which produces a single enantiomer of a chiral compound, is crucial for studying the specific biological activities of molecules like (+)-sativene and (-)-sativene. The synthesis of (+)-sativene, for example, often relies on biomimetic approaches that mimic the natural cyclization of farnesyl pyrophosphate analogs. The stereochemical integrity of the final product is typically confirmed through extensive spectroscopic analysis, including ¹H and ¹³C NMR, mass spectrometry, and occasionally X-ray crystallography. Chiral catalysts, such as those derived from BINOL, are instrumental in achieving high enantiomeric purity, often in conjunction with low reaction temperatures to minimize racemization.

Several synthetic strategies have been developed to afford specific this compound precursors with high stereocontrol. One such method involves an effective stereocontrolled synthesis of oct-6-ene, a key intermediate for producing (+)-sativene. google.com Other notable strategies include the use of a Horner-Wadsworth-Emmons coupling for carbon-carbon bond formation and ionic hydrogenation to selectively create crucial stereogenic centers.

| Strategy | Description | Key Intermediates/Precursors | Reference |

|---|---|---|---|

| Intramolecular Cyclization | Formation of rings within a single molecule to establish the tricyclic core. | Functionalized bicyclo[4.4.0]decane systems | nih.govacs.org |

| Ionic Hydrogenation | Stereoselective reduction used to establish specific stereogenic centers. | Tricyclic ketone precursors | nih.govacs.org |

| High-Pressure Diels-Alder Reaction | A cycloaddition reaction to form the bicyclic core of the molecule. | Diene and dienophile leading to a bicyclic adduct | oup.com |

| Biomimetic Cyclization | Mimicking the enzymatic cyclization of acyclic precursors to form the this compound skeleton. | Farnesyl pyrophosphate analogs | |

| Chiral Catalysis | Use of chiral catalysts (e.g., BINOL-derived) to induce enantioselectivity. | Various prochiral substrates |

Strategies for Isotopic Labeling Studies

Isotopic labeling of this compound with stable isotopes such as deuterium (B1214612) (²H) and carbon-13 (¹³C) is a powerful tool for a range of scientific investigations. symeres.com Labeled compounds are indispensable for elucidating biosynthetic pathways, studying reaction mechanisms, and serving as internal standards for quantitative analysis by mass spectrometry. symeres.comnih.gov

Deuterium (²H) Labeling: Deuterium-labeled this compound is particularly useful for mechanistic studies, leveraging the kinetic isotope effect, and for metabolic research. symeres.com Late-stage deuteration via methods like palladium-catalyzed hydrogen/deuterium (H/D) exchange offers an efficient way to introduce deuterium at specific, non-labile positions. Another common method involves reductive deuteration using deuterium sources like sodium in deuterated ethanol (B145695) (EtOD-d1) or simply using heavy water (D₂O) with a suitable catalyst. researchgate.netgoogle.com For instance, a method for synthesizing deuterium-labeled benzene (B151609), a potential precursor for more complex aromatic compounds, involves the reaction of benzene with heavy water in the presence of a platinum-carbon catalyst. google.com

Carbon-13 (¹³C) Labeling: Carbon-13 labeling is critical for tracing carbon flux in biosynthetic studies and for detailed structural analysis using ¹³C NMR spectroscopy. biorxiv.org One approach to ¹³C labeling involves starting with a simple, commercially available ¹³C-labeled precursor and incorporating it into the larger molecular framework. symeres.com For example, a versatile method for ¹³C₂-labeling begins with elemental ¹³C to synthesize ¹³C-labeled calcium carbide (Ca¹³C₂), which is then used to generate labeled acetylene, a universal building block for organic synthesis. rsc.org Another innovative strategy allows for the site-specific incorporation of a ¹³C atom into the ipso-carbon of phenols using a formal [5+1] cyclization with a labeled synthon like dibenzyl carbonate. chemrxiv.org Such methods are crucial for producing highly specific labeled compounds needed to resolve discrepancies in biosynthetic pathway proposals, for example, by tracing the flow of labeled atoms through metabolic intermediates in organisms. researchgate.net

| Isotope | Labeling Strategy | Description & Reagents | Application | Reference |

|---|---|---|---|---|

| ²H (Deuterium) | Late-Stage H/D Exchange | Palladium-catalyzed exchange introduces deuterium at specific non-labile positions. | Mechanistic studies, metabolic tracking. | |

| ²H (Deuterium) | Reductive Deuteration | Use of deuterium sources like D₂O or EtOD-d1 with a catalyst to reduce functional groups. | Synthesis of deuterated standards and probes. | researchgate.netgoogle.com |

| ¹³C (Carbon-13) | Use of Labeled Precursors | Incorporation of simple building blocks like ¹³C₂-acetylene (derived from Ca¹³C₂). | Biosynthetic pathway elucidation, ¹³C NMR studies. | rsc.org |

| ¹³C (Carbon-13) | Site-Specific Insertion | Formal [5+1] cyclization to incorporate a single ¹³C atom from a synthon like ¹³C-dibenzyl carbonate. | High-specificity labeling for mechanistic and imaging studies. | chemrxiv.org |

| ¹³C/²H | Metabolic Labeling | Feeding organisms (e.g., Arabidopsis mutants) with labeled precursors to trace incorporation into this compound. | Elucidating biosynthetic pathways in vivo. |

Advanced Analytical Methodologies for Sativene Research

Chromatographic Techniques for Separation and Characterization

Chromatography is a fundamental biophysical technique that facilitates the separation, identification, and purification of components within a mixture for both qualitative and quantitative analysis. nih.gov The separation is based on the differential partitioning of molecules between a stationary phase and a mobile phase. journalagent.comkhanacademy.org Various chromatographic methods, including gas chromatography and liquid chromatography, are instrumental in sativene research. ijpsjournal.com

Gas Chromatography (GC) and Hyphenated GC Techniques (e.g., GC-MS, GCxGC)

Gas chromatography (GC) is a powerful technique for separating volatile and semi-volatile organic compounds like this compound. thermofisher.com In GC, a sample is vaporized and transported by an inert carrier gas through a capillary column coated with a stationary phase. scioninstruments.com The separation of compounds is achieved based on their boiling points and polarity, with each compound eluting from the column at a specific retention time. thermofisher.com

When coupled with mass spectrometry (MS), GC-MS becomes a highly effective tool for both separating complex mixtures and identifying the individual components. scioninstruments.comwikipedia.org The mass spectrometer ionizes the eluted compounds, breaking them into charged fragments, and then separates these fragments based on their mass-to-charge ratio, providing a unique mass spectrum for each compound. wikipedia.org This "gold standard" technique offers a high degree of specificity for substance identification. wikipedia.org For instance, GC-MS analysis of essential oils has successfully identified this compound as a constituent. bjmu.edu.cn

Key Features of GC in this compound Analysis:

Separation: Efficiently separates this compound from other volatile compounds in a mixture.

Quantification: Allows for the determination of the amount of this compound present.

Identification: When combined with MS, it provides definitive structural information based on mass spectra and retention times. scioninstruments.com

Comprehensive two-dimensional gas chromatography (GCxGC) offers even greater resolving power for extremely complex samples by employing two columns with different separation mechanisms.

Liquid Chromatography (LC) and Advanced LC-MS Techniques (e.g., UHPLC-MS/MS)

Liquid chromatography (LC) is particularly suited for compounds that are non-volatile or thermally unstable. nih.govjournalagent.com In LC, a liquid mobile phase carries the sample through a column containing a solid stationary phase. journalagent.com High-performance liquid chromatography (HPLC) is a widely used form of LC that offers high resolution and sensitivity. ijpsjournal.comijnrd.org

The coupling of ultra-high-performance liquid chromatography (UHPLC) with tandem mass spectrometry (MS/MS), specifically with a quadrupole time-of-flight (Q-TOF) analyzer, has proven to be a powerful and sensitive method for analyzing this compound derivatives, such as seco-sativene sesquiterpenoids. nih.govfrontiersin.org This technique, UHPLC-Q-TOF-MS/MS, allows for the rapid analysis and characterization of these compounds from crude extracts. nih.govfrontiersin.org The fragmentation patterns observed in the MS/MS data provide specific structural information, aiding in the identification of known compounds and the discovery of new analogues. nih.govfrontiersin.org For example, studies on seco-sativene sesquiterpenoids have utilized UPLC-Q-TOF-MS/MS to suggest mass fragmentation pathways, noting that McLafferty rearrangement, 1,3-rearrangement, and neutral losses are common fragmentation patterns. nih.govfrontiersin.org

Table 1: UHPLC-Q-TOF-MS/MS Parameters for Seco-Sativene Analysis

| Parameter | Setting |

|---|---|

| Chromatography System | Waters ACQUITY UPLC-PDA |

| Column | ACQUITY BEH C-18 (2.1 × 100 mm, 1.7 μm) |

| Column Temperature | 40°C |

| Mobile Phase A | 0.1% formic acid in water |

| Mobile Phase B | 0.1% formic acid in acetonitrile |

| Flow Rate | 0.3 ml/min |

| Detection | ESI-Q-TOF-MS (positive mode) |

Data sourced from a study on seco-sativene sesquiterpenoids. frontiersin.org

Spectroscopic Methods for Structural Validation and Analysis

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, within the this compound framework. For instance, the ¹H NMR spectrum of (+)-sativene in CDCl₃ shows characteristic signals for its methyl groups. The structures of novel this compound derivatives, such as bipolenins D-F, have been elucidated through extensive spectroscopic methods, including 1D and 2D NMR experiments. d-nb.info

Table 2: Representative NMR Data for this compound Derivatives

| Compound | Nucleus | Chemical Shift (δ) in ppm |

|---|---|---|

| Bipolenin D (1) | ¹H | 0.85 (d, J=6.6 Hz, Me-10), 0.94 (d, J=6.6 Hz, Me-11), 1.19 (s, Me-8) |

| Bipolenin D (1) | ¹³C | Varies by position |

| Compound 9 | ¹³C | Varies by position |

| Compound 10 | ¹³C | Varies by position |

Data is illustrative and sourced from studies on this compound sesquiterpenoids. nih.govd-nb.info

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy. For example, the molecular formula of bipolenin D was established as C₁₆H₂₆O₂ by HREIMS. d-nb.info Similarly, the molecular formula of bipolenin F was determined to be C₁₇H₂₈O₃ by HREIMS. d-nb.info The molecular ion peak for this compound itself is observed at m/z 204 [M]⁺.

Tandem MS (MS/MS) techniques, as mentioned in the LC section, are vital for structural elucidation by analyzing the fragmentation patterns of parent ions. nih.govfrontiersin.org These patterns serve as a fingerprint for specific structural classes of compounds. nih.govfrontiersin.org

Vibrational and Electronic Spectroscopies (e.g., Infrared, Raman, UV-Vis)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. mdpi.com For example, the IR spectrum of a this compound derivative, bipolenin D, showed absorption bands at 1631, 1454, and 1368 cm⁻¹, indicating the presence of a double bond. d-nb.info These techniques are complementary to NMR and MS in confirming the structure of a compound. acs.org

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. While less common for the basic this compound skeleton, it can be useful for analyzing derivatives with chromophores. For instance, the UV-Vis spectrum of a synthesized compound was investigated to understand its electronic properties. mdpi.com

X-ray Crystallography for Absolute Stereochemistry Determination

The definitive determination of a chiral molecule's three-dimensional structure is crucial for understanding its biological activity and reaction mechanisms. X-ray crystallography stands as a powerful technique for assigning the absolute stereochemistry of molecules like this compound, provided a high-quality single crystal can be obtained. researchgate.netsoton.ac.uk

The method relies on the phenomenon of anomalous dispersion or resonant scattering, where X-rays interact inelastically with the electrons of the atoms in the crystal. researchgate.netmit.edu This interaction leads to small but measurable differences in the intensities of Bijvoet pairs (reflections hkl and -h-k-l), which would otherwise be identical. researchgate.net The magnitude of this effect is dependent on the elements present and the wavelength of the X-rays used. mit.edu

For organic molecules composed primarily of light atoms such as carbon, hydrogen, and oxygen, the anomalous scattering effect is weak. researchgate.net Historically, this necessitated the derivatization of the molecule to include a heavier atom like a halogen or sulfur to enhance the anomalous signal. mit.edu However, advancements in diffractometer technology, X-ray sources, and computational methods, such as those developed by Flack and Parsons, now often permit the confident determination of absolute configuration from the weak signal of an oxygen atom alone. soton.ac.ukmit.edu The Flack parameter, derived from the diffraction data, is a critical value used to confidently assign the absolute stereochemistry. soton.ac.ukchem-soc.si For instance, the absolute stereochemistry of (-)-sativene has been assigned as 1S,6R,9R through methods including X-ray crystallography. researchgate.net

Table 1: Key Aspects of X-ray Crystallography for Absolute Stereochemistry

| Feature | Description | Relevance to this compound |

| Principle | Measurement of intensity differences of Bijvoet pairs caused by anomalous dispersion. researchgate.net | Enables unambiguous determination of the 3D arrangement of atoms. |

| Requirement | High-quality single crystal of the enantiopure compound. researchgate.net | Can be a significant challenge for some natural products. |

| Light Atoms | Challenging for compounds with no elements heavier than oxygen due to weak anomalous scattering. researchgate.net | Modern techniques can often overcome this limitation. mit.edu |

| Flack Parameter | A parameter refined during crystallographic analysis to determine the absolute structure. chem-soc.si | A value close to zero with a small standard uncertainty indicates a correct assignment. |

Advanced Techniques for Impurity Profiling and Purity Assessment

Impurity profiling is a critical aspect of chemical analysis, ensuring the quality and safety of a compound. biomedres.us For this compound, which can be sourced from natural origins or synthesized, a thorough analysis of potential impurities is essential. These impurities can include starting materials, byproducts of side reactions, degradation products, or residual solvents. pharmainfo.in

A suite of advanced analytical techniques is employed for the comprehensive impurity profiling of complex organic molecules like this compound. nih.govijpar.com Chromatographic methods are central to this process, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) being the most widely used. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) is particularly suited for non-volatile and thermally labile compounds. biomedres.usresearchgate.net When coupled with various detectors, its utility is greatly enhanced:

HPLC-UV/DAD (Diode Array Detector): Provides spectral information, aiding in the preliminary identification of impurities based on their UV-Vis absorption characteristics. scispace.com

HPLC-MS (Mass Spectrometry): This hyphenated technique is a powerful tool for identifying unknown impurities by providing molecular weight and fragmentation data. biomedres.usscispace.com Techniques like UPLC-Q-TOF-MS/MS (Ultra-Performance Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry) offer high sensitivity and resolution for characterizing structurally related impurities, such as oxidized derivatives of this compound. researchgate.net

Gas Chromatography (GC) , especially when coupled with Mass Spectrometry (GC-MS), is the most widespread method for analyzing volatile compounds like sesquiterpenes. nih.govresearchgate.net It allows for the separation and identification of various sesquiterpene isomers and other volatile impurities. mdpi.com

Other techniques that play a role in purity assessment include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to quantify impurities without the need for isolating them, if their signals are resolved from the main compound. pharmainfo.in

Capillary Electrophoresis (CE): An alternative separation technique that can be used for charged or polar impurities. pharmainfo.in

Table 2: Advanced Analytical Techniques for this compound Impurity Profiling

| Technique | Principle of Separation/Detection | Application in this compound Analysis |

| HPLC-MS | Separation based on polarity, detection by mass-to-charge ratio. biomedres.us | Identification and quantification of non-volatile impurities and degradation products. scispace.com |

| GC-MS | Separation based on volatility and column interaction, detection by mass-to-charge ratio. nih.govmdpi.com | Analysis of volatile impurities, isomers, and related sesquiterpenes. researchgate.net |

| NMR Spectroscopy | Detection based on the magnetic properties of atomic nuclei. pharmainfo.in | Structural elucidation of impurities and quantitative analysis. |

| UPLC-Q-TOF-MS/MS | High-resolution separation and mass analysis. researchgate.net | Sensitive detection and structural characterization of new or trace-level analogues and oxidative metabolites. researchgate.net |

Chemometric Approaches in this compound Analytical Studies

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. ru.nl In the context of this compound research, which often involves complex datasets from spectroscopic and chromatographic analyses, chemometrics is an invaluable tool. nih.gov

When analyzing complex mixtures containing this compound, such as essential oils, the resulting chromatograms can be incredibly complex, with many co-eluting peaks. dss.go.th Chemometric resolution methods can be applied to GC-MS data to deconvolve these overlapping signals and identify individual components that might otherwise be missed. dss.go.th Techniques like Alternative Moving Window Factor Analysis (AMWFA) and Heuristic Evolving Latent Projections (HELP) have been used to analyze essential oils containing sesquiterpenes. dss.go.th

Furthermore, chemometric approaches are crucial for:

Exploratory Data Analysis: Techniques like Principal Component Analysis (PCA) can be used to visualize the relationships between different samples based on their chemical profiles, for instance, to compare this compound content across different plant extracts or synthesis batches. nih.govnih.gov

Classification and Calibration: Building predictive models to classify samples or quantify the concentration of this compound in a complex matrix based on spectroscopic data (e.g., from Near-Infrared spectroscopy). researchgate.net

Data Preprocessing: Applying various mathematical transformations to raw analytical data to correct for baseline drift, scattering effects, and other instrumental artifacts before further analysis. researchgate.net

The integration of chemometrics with analytical techniques like GC-MS and spectroscopy provides a more powerful and accurate way to study this compound, enabling researchers to handle the complexity of the data and extract more reliable information. dss.go.thresearchgate.net

Table 3: Application of Chemometrics in this compound Research

| Chemometric Method | Purpose | Example Application |

| Principal Component Analysis (PCA) | Data exploration and dimensionality reduction. nih.govnih.gov | Grouping essential oil samples based on their sesquiterpene composition, including this compound. |

| Chromatographic Resolution Methods (e.g., AMWFA) | Deconvolution of overlapping chromatographic peaks. dss.go.th | Identifying and quantifying this compound in a complex mixture where its peak overlaps with other compounds. |

| Calibration Models (e.g., PLS) | Quantitative prediction from spectroscopic data. researchgate.net | Developing a rapid method to predict this compound concentration in a sample using NIR spectroscopy. |

Computational and Theoretical Studies of Sativene

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations are a powerful tool for understanding the intricate details of chemical reactions, including those involved in the biosynthesis and synthesis of complex molecules like sativene. These calculations can model transition states and intermediates, providing energetic and structural information about reaction pathways.

Carbocationic Rearrangement Pathway Modeling in Biosynthesis

The biosynthesis of this compound from farnesyl diphosphate (B83284) (FPP) involves a series of carbocationic cyclization and rearrangement steps catalyzed by terpene synthases. Computational studies using gas-phase quantum chemical calculations have been employed to model these complex carbocationic rearrangement pathways. These studies aim to elucidate the sequence of events, the structures of transient carbocation intermediates, and the energy barriers involved in the formation of this compound, cyclothis compound, α-ylangene, and β-ylangene from a common bicyclic intermediate derived from FPP. researchgate.netnih.govresearchgate.netfigshare.com The computed pathways have been compared to previously proposed mechanisms, highlighting areas of agreement and identifying significant differences. nih.govresearchgate.netfigshare.com The potential energy profiles for these transformations are often found to be relatively flat, suggesting that minimal enzymatic intervention might be required after the initial ionization of farnesyl diphosphate for the generation of these sesquiterpenes. nih.govfigshare.com

Potential Energy Surface Analysis

Analysis of the potential energy surface (PES) is crucial for understanding the feasibility and selectivity of chemical reactions. Computational studies on this compound biosynthesis have involved detailed examination of portions of the C₁₅H₂₅⁺ PES relevant to its formation. researchgate.net These analyses have revealed that proposed secondary carbocations are often not true minima on the PES in the absence of an enzyme, but rather reside in regions near transition state structures for concerted reactions. researchgate.netescholarship.orgnih.gov The PES for terpene-forming carbocation rearrangements can be complex, sometimes featuring bifurcation points where a single transition state leads to multiple products. researchgate.netnih.govresearchgate.net This complexity underscores the potential for diverse reaction outcomes and the possible role of enzymatic control in directing the reaction towards specific products like this compound.

Molecular Modeling and Dynamics Simulations for Structural Predictions

Molecular modeling and dynamics simulations are valuable techniques for predicting and analyzing the three-dimensional structures and dynamic behavior of molecules. While direct studies specifically on this compound's structure prediction using these methods were not prominently found in the search results, these techniques are broadly applied in structural biology and chemistry to understand molecular conformations, interactions, and flexibility. acs.orgmedcraveonline.comresearchgate.netnih.govschrodinger.comcomputabio.comfrontiersin.org For instance, molecular dynamics simulations have been used in studies involving this compound in the context of its interaction with odorant-binding proteins, illustrating their utility in exploring the dynamic aspects of molecular recognition and conformational changes. researchgate.net

Prediction of Reactivity and Stereochemical Outcomes in Synthetic Reactions

Computational methods are also applied to predict the reactivity and stereochemical outcomes of synthetic reactions targeting this compound. Radical cyclization strategies, for example, have been explored computationally and experimentally for the synthesis of this compound and related compounds like copacamphene. uoi.gr These studies can help predict the favored cyclization pathways and the resulting stereochemistry of the products. uoi.gr The concept of stereoselectivity and stereospecificity in reactions is critical in organic synthesis, and computational studies can provide insights into the factors that govern these outcomes, such as the relative energies of transition states leading to different stereoisomers. inflibnet.ac.inwikipedia.orgmasterorganicchemistry.com

In Silico Screening and Rational Design of this compound Analogues

In silico screening and rational design approaches are widely used in chemical research to identify and design novel compounds with desired properties. rsc.orgrsc.orgmdpi.comrsc.orgf1000research.comuran.uabiorxiv.org While specific examples of in silico screening or rational design focused solely on this compound analogues were not extensively detailed in the search results, these methodologies are applicable to the discovery and optimization of molecules based on a known scaffold like this compound. This could involve virtual screening of databases to find compounds with structural similarities or designing modified this compound structures with potentially altered biological activities or improved synthetic accessibility. frontiersin.orgpaperswithcode.comarxiv.org The identification of seco-sativene analogues with varying biological activities, such as phytotoxic or plant growth-promoting effects, suggests that structural modifications of the this compound skeleton can lead to diverse properties, which could be explored further using in silico techniques. researchgate.netfrontiersin.orgresearchgate.net

Ecological Roles and Biological Activities of Sativene Non Clinical Focus

Roles in Plant-Microbe and Plant-Pathogen Interactions

Sativene and its derivatives are key players in the chemical warfare that occurs in nature, mediating interactions between plants and various microorganisms, including pathogenic fungi and bacteria.

This compound and its related compounds have demonstrated notable antifungal properties. biosynth.com Research indicates that these compounds can inhibit the growth of various fungal species, suggesting a mechanism that may involve direct interaction with fungal cell structures or metabolic processes.

A specific example is Bipolarithizole A, a unique hybrid compound containing a this compound structure, which was isolated from the endophytic fungus Bipolaris eleusines. rsc.orgresearchgate.net This derivative has shown significant antifungal activity against the plant pathogenic fungus Rhizoctonia solani, with a minimum inhibitory concentration (MIC) of 16 μg/mL. rsc.org The essential oil of Dittrichia viscosa, which contains this compound, has also been noted for its antimicrobial effects against fungi. uc.pt These findings highlight the potential of this compound-type sesquiterpenoids as natural antifungal agents.

This compound is involved in complex plant defense strategies against bacterial and fungal pathogens. Plants deploy a multi-layered immune system, including Pathogen-Associated Molecular Pattern (PAMP)-Triggered Immunity (PTI) and Effector-Triggered Immunity (ETI), to recognize and combat invaders. mdpi.com Chemical compounds like this compound can be integral to these defense responses.

Fusarium graminearum : This fungus, a major pathogen of wheat and barley, causes Fusarium head blight (FHB). researchgate.netplos.org Interestingly, F. graminearum itself produces (+)-sativene during the infection of wheat. While the pathogen produces the compound, related this compound derivatives also exhibit antimicrobial properties, indicating a complex role in the host-pathogen interaction. Plants combat F. graminearum by activating defense responses, including the production of salicylic (B10762653) acid and the expression of pathogenesis-related (PR) genes, which can be induced systemically in uninfected tissues as a response to the initial infection. researchgate.netcas.czusda.gov

Pseudomonas syringae : This pathogenic bacterium is a common cause of disease in a wide range of plants. mdpi.com Plants have evolved mechanisms to resist P. syringae, and some of these defenses involve chemical compounds. acs.org Novel derivatives of this compound have been identified that possess antimicrobial activity against P. syringae. The plant's defense against this bacterium often involves the salicylic acid pathway and the production of specific proteins and metabolites aimed at halting the pathogen's growth and spread. mdpi.comfrontiersin.org Pathogens like P. syringae use a syringe-like system to inject effector proteins into plant cells to suppress the host's immune response, and plant-produced compounds can counteract this by disrupting these systems. acs.orgplos.org

Antifungal Activities in Fungi

Intermolecular Interactions in Biological Systems (Cellular and Molecular Level)

The biological activity of this compound stems from its interactions with cellular and molecular targets, primarily microbial cell membranes and key biochemical pathways.

The primary mode of action for many antimicrobial compounds involves the disruption of the microbial cell membrane. frontiersin.org this compound's antifungal and antibacterial effects are thought to arise from its ability to interact with and compromise the integrity of these membranes. biosynth.com The lipophilic nature of this sesquiterpene allows it to associate with the lipid bilayer of cell membranes. biosynth.comfrontiersin.org

This interaction can lead to several detrimental effects for the microbe:

Disruption of Membrane Structure : The insertion of this compound molecules into the membrane can alter its fluidity and structural organization. mdpi.com

Increased Permeability : This disruption can lead to increased permeability, causing leakage of essential ions and metabolites from the cell. mdpi.com

Inhibition of Membrane Proteins : this compound may also interfere with the function of proteins embedded in the membrane that are vital for transport and energy production. mdpi.com

The effectiveness of such interactions often depends on the specific composition of the microbial membrane. For example, the membranes of bacteria and fungi have distinct phospholipid compositions, which can influence the selectivity of antimicrobial compounds. nih.govopenaccessjournals.com

Beyond direct membrane damage, this compound can modulate various intracellular biochemical pathways. biosynth.com By interfering with essential metabolic processes, it can inhibit the growth and proliferation of microorganisms.

One significant area of impact is on gram-positive bacteria. These bacteria regulate their metabolism and virulence in response to their nutritional environment, using complex systems to coordinate gene expression. nih.gov this compound can disrupt these carefully balanced pathways. For instance, the inhibition of enzymes involved in central metabolism, such as those in the pathways for synthesizing amino acids or fatty acids, can starve the bacterium of essential building blocks. nih.govresearchgate.net Gram-positive bacteria use peptide-based signaling molecules to coordinate group behaviors, a process known as quorum sensing, which is often linked to virulence. nih.gov It is plausible that this compound could interfere with the biosynthesis or reception of these signals, thereby disrupting bacterial coordination and pathogenesis.

Interactions with Microbial Cell Membranes

Ecological Significance in Natural Systems

The roles of this compound extend beyond direct plant-pathogen interactions to broader ecological functions. As a volatile sesquiterpene, it contributes to the complex chemical landscape of ecosystems, influencing plant health, microbial communities, and multitrophic interactions.

Insecticidal Properties and Chemical Ecology

This compound has been identified as a compound with notable insecticidal properties, positioning it as a potential candidate for the development of environmentally friendly pest control methods in agriculture. Research has shown that essential oils containing this compound exhibit insecticidal effects. researchgate.netnih.gov For instance, the essential oil of Jambosa caryophyllus (clove buds), which contains this compound, demonstrated significant insecticidal activity against the cowpea weevil (Callosobruchus maculatus). researchgate.netnih.gov Similarly, the essential oil of Cyperus rotundus containing this compound was found to be toxic to C. maculatus. easychair.org

The study of chemical signals, or semiochemicals, that mediate interactions between organisms is known as chemical ecology. researchgate.net In this context, this compound and other volatile organic compounds (VOCs) act as crucial signals. The use of such semiochemicals is a well-established practice in integrated pest management for agricultural systems. researchgate.net For example, the essential oil of Croton hirtus, which includes this compound in its composition, has shown insecticidal activity against termites (Amitermes evuncifer). chemijournal.com

Contribution to Plant Volatile Organic Compound Profiles and Inter-species Communication

Plants and fungi release a diverse array of volatile organic compounds (VOCs) that can be constitutive or induced by changes in their environment. nih.govnih.gov These VOCs, including this compound, are integral to a plant's defense signaling and communication with other organisms. nih.gov The emission of specific VOC blends can serve as a biomarker for detecting pathogen infections in plants. researchgate.net

A notable example is the association of this compound with Fusarium head blight (FHB) in wheat. nih.govnih.gov Studies have shown that wheat plants infected with Fusarium graminearum, the fungus that causes FHB, emit higher levels of this compound compared to healthy plants. nih.govnih.govresearchgate.netfrontiersin.org This specific VOC profile, which also includes germacrene D, can be used to distinguish FHB infection from other wheat diseases like Septoria nodorum blotch. nih.govnih.govresearchgate.netfrontiersin.org this compound is also produced by the fungus Cochliobolus sativus, which can negatively impact the growth of barley. frontiersin.org

This chemical communication is not limited to plant-pathogen interactions. The field of interspecies communication explores how different species exchange information, with chemical signals being a primary mode. interspecies.ioanimalthoughts.cominterspeciesvoices.orgsantafe.edu The development of advanced technologies, including AI, is enhancing our ability to decode these complex communication systems. experiment.com

Environmental Context in Natural Resins and Metabolite Pools

This compound is a naturally occurring compound found in various organisms, including fungi and plants like the tomato (Solanum lycopersicum). nih.gov It is a component of natural resins, which are complex mixtures of terpenes, gums, and polyphenols. mdpi.com These resins can be produced by plants spontaneously or in response to stress, such as wounding or pathogen attack. mdpi.com The terpenic acids within these resins can react with pigments, a process that has been observed in studies on the aging of natural resins like shellac, dammar, and colophony. unito.it

From a metabolic perspective, plants have a highly regulated system for distributing metabolites for growth, defense, and storage. ucdavis.edu Metabolomics, the study of the complete set of metabolites in a biological system, helps in understanding how plants respond to environmental stresses. nih.govfrontiersin.org this compound is part of the broader pool of secondary metabolites, which are not directly involved in growth but play crucial roles in defense against herbivores, insects, and pathogens. nih.gov The biosynthesis of sesquiterpenes like this compound involves complex carbocation rearrangements from farnesyl diphosphate (B83284). ebi.ac.ukresearchgate.net The production of these specialized metabolites is a dynamic process, allowing sessile plants to respond effectively to environmental challenges. rsc.org

Interactive Data Table: Organisms Associated with this compound

| Organism | Role of this compound | Reference |

| Jambosa caryophyllus (Clove) | Component of essential oil with insecticidal properties. | researchgate.netnih.gov |

| Cyperus rotundus | Component of essential oil with insecticidal properties. | easychair.org |

| Croton hirtus | Component of essential oil with insecticidal properties against termites. | chemijournal.com |

| Wheat (Triticum aestivum) | Emitted in higher levels upon infection with Fusarium graminearum (Fusarium Head Blight). | nih.govnih.govresearchgate.netfrontiersin.org |

| Fusarium graminearum | Produces this compound during infection of wheat. | nih.govnih.gov |

| Cochliobolus sativus | Produces this compound, affecting barley growth. | frontiersin.org |

| Solanum lycopersicum (Tomato) | Natural occurrence of this compound. | nih.gov |

Challenges and Future Directions in Sativene Research

Advancements in Atom-Economical and Stereoselective Synthesis

The total synthesis of sativene has been a long-standing challenge for organic chemists, driving the development of innovative and efficient synthetic strategies. nih.govthieme-connect.com Modern synthetic efforts are increasingly focused on the principles of atom economy, which seeks to maximize the incorporation of all reagent atoms into the final product, thereby reducing waste. numberanalytics.comscielo.br

One approach to achieve a more atom-economical synthesis of (±)-sativene involves a high-pressure Diels-Alder reaction. oup.comresearchgate.net This method utilizes a cycloaddition reaction that forms the core cyclic system in a single, efficient step. Another strategy employs skeletal editing through a Cargill-type rearrangement, which reorganizes the molecular framework to construct the complex this compound skeleton. thieme-connect.com Such rearrangements can streamline synthetic routes by minimizing the number of steps and functional group manipulations. thieme-connect.comscielo.br

Stereoselectivity, the control of the three-dimensional arrangement of atoms, is another critical aspect of this compound synthesis. nih.gov Researchers are exploring various catalytic processes to achieve higher selectivity and milder reaction conditions. scielo.brresearchgate.net These advanced synthetic methodologies not only make the production of this compound more efficient and sustainable but also provide access to larger quantities of the compound for further biological investigation. scielo.brscielo.br

Comprehensive Elucidation of Complex Biosynthetic Pathways

Understanding how this compound is produced in nature offers valuable insights for both synthetic and biological applications. washington.edu this compound is a fungal sesquiterpenoid, and its biosynthesis begins with the cyclization of farnesyl diphosphate (B83284) (FPP). nih.govwikipedia.org The key enzyme responsible for this transformation is (+)-sativene synthase (EC 4.2.3.129), which has been isolated from fungi such as Coprinus cinereus. wikipedia.orgexpasy.org

Recent research has identified a three-enzyme cassette involved in the biosynthesis of this compound and its subsequent conversion. nih.gov

SatA (this compound Synthase): This terpene cyclase catalyzes the initial cyclization of FPP to form the characteristic tricyclic skeleton of this compound. nih.gov

SatB (Cytochrome P450): This enzyme is responsible for the oxidative cleavage of a carbon-carbon bond in the this compound structure. researchgate.net

SatC (Aldo-keto Reductase): This reductase carries out the regioselective reduction of an aldehyde group. researchgate.net

The elucidation of this pathway was achieved through techniques such as genome mining and heterologous expression of the biosynthetic gene cluster in a host organism like Aspergillus nidulans. researchgate.netrsc.org This approach allows researchers to identify and characterize the specific genes and enzymes involved in the production of this compound and its derivatives. washington.edu A key step in some laboratory syntheses of this compound involves the base treatment of a keto tosylate followed by a Wittig reaction, which mimics certain aspects of the biosynthetic process. chegg.com

Development of Novel this compound Analogues as Chemical Biology Probes

The development of novel analogues of this compound is a burgeoning area of research with significant potential in chemical biology. mdpi.comrsc.org Chemical probes are essential tools for studying complex biological processes and validating drug targets. le.ac.ukmskcc.org By modifying the this compound scaffold, scientists can create molecules with tailored properties to investigate specific biological questions. researchgate.net

Synthetic routes have been developed to produce analogues of related compounds like cis-sativenediol and helminthosporal (B1208536) from starting materials such as (+)- or (–)-camphor. rsc.org These synthetic efforts allow for a preliminary assessment of their biological activities, for instance as phytohormones. rsc.org

Furthermore, seco-sativene analogues, which possess a unique bicyclo[3.2.1]octane core, have been isolated from various fungi and exhibit interesting biological activities, including phytotoxic and plant-growth-promoting effects. researchgate.netnih.gov The creation of libraries of natural product-inspired compounds, including this compound derivatives, is a promising strategy for discovering new pharmacologically active agents. mdpi.com These analogues can be functionalized with reporter groups like fluorophores or biotin (B1667282) to enable their use in cellular imaging and proteomic studies. le.ac.uknih.gov

Integration of Multi-Omics Data for Holistic Understanding (e.g., transcriptomics, metabolomics)

To gain a comprehensive understanding of this compound biosynthesis and its regulation, researchers are increasingly turning to multi-omics approaches. nih.govresearchgate.net This involves the integration of data from genomics, transcriptomics (the study of all RNA transcripts), and metabolomics (the study of all metabolites). wur.nlfrontiersin.org By combining these datasets, scientists can connect the genetic information of an organism to its biochemical output. maxapress.commdpi.com

For instance, transcriptomic analysis can identify which genes are actively being expressed under conditions that favor this compound production. mdpi.com When combined with metabolomic data, which profiles the small molecules present, researchers can correlate the expression of specific genes with the accumulation of this compound and its precursors or derivatives. nih.gov This integrated approach has been successfully used to study the biosynthesis of various secondary metabolites in microorganisms and plants. nih.govfrontiersin.org

A molecular networking strategy based on LC-MS/MS has been employed to discover new this compound-related sesquiterpenoids from the plant pathogenic fungus Bipolaris sorokiniana. researchgate.net This technique clusters molecules with similar structures, facilitating the identification of novel compounds within a complex mixture. researchgate.net Such holistic approaches are crucial for uncovering the intricate regulatory networks that govern the production of natural products like this compound. maxapress.commpg.de

Sophistication of Computational Prediction and Rational Design in Chemistry

Computational chemistry has become an indispensable tool for studying complex chemical reactions and designing new molecules. numberanalytics.comresearchgate.net In the context of this compound, theoretical studies using quantum chemical calculations, such as density functional theory (DFT), have been employed to investigate the carbocationic rearrangement pathways that lead to its formation. researchgate.netacs.org These computational models help to elucidate the intricate mechanisms of terpene cyclases and predict the viability of proposed biosynthetic pathways. researchgate.netresearchgate.net

The rational design of new molecules is a key strategy in chemical biology and drug discovery. rsc.orgwikipedia.orgrsc.org By understanding the structure-activity relationships of this compound and its analogues, scientists can computationally design new derivatives with enhanced or novel biological functions. nih.gov For example, computational tools can aid in predicting how modifications to the this compound scaffold will affect its interaction with a biological target. wikipedia.org This approach can accelerate the development of new chemical probes and therapeutic leads. polyu.edu.hk The integration of computational prediction with synthetic chemistry allows for a more targeted and efficient approach to the creation of functional molecules. numberanalytics.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。